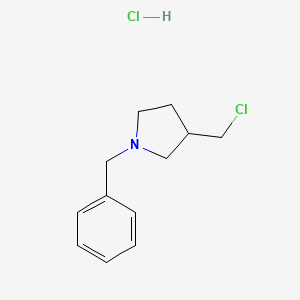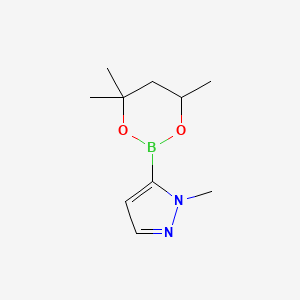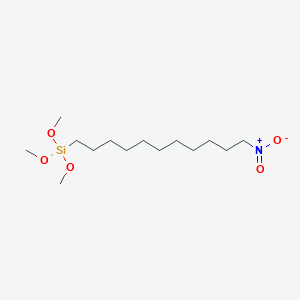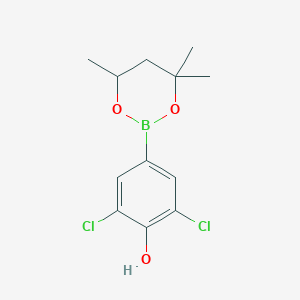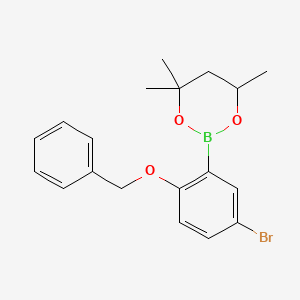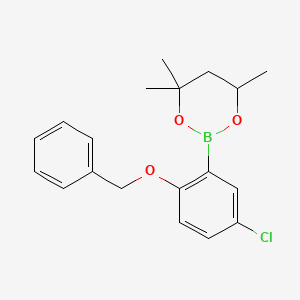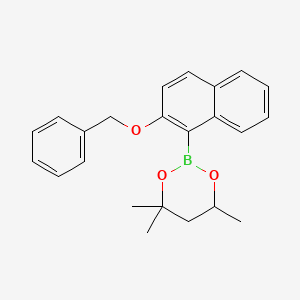
2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a naphthyl group substituted with a benzyloxy moiety and a boron-containing dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Benzyloxy-Naphthyl Intermediate: The starting material, 2-naphthol, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 2-benzyloxy-1-naphthol.
Formation of the Boronic Ester: The intermediate is then reacted with trimethyl borate under anhydrous conditions to form the boronic ester. The reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carbonyl compound.
Reduction: The naphthyl ring can undergo reduction reactions to form dihydronaphthalene derivatives.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used in the presence of hydrogen gas.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Formation of 2-(2-formyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Reduction: Formation of 2-(2-benzyloxy-1,2-dihydronaphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Substitution: Formation of biaryl compounds with various substituents on the naphthyl ring.
Scientific Research Applications
2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential use in the development of new pharmaceuticals.
Catalysis: It is used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in organic synthesis and catalysis.
Pathways: It can participate in pathways involving the formation and cleavage of chemical bonds, particularly in cross-coupling reactions.
Comparison with Similar Compounds
2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents on the naphthyl ring.
This compound: Similar in structure but with different substituents on the boronic ester ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and properties.
Properties
IUPAC Name |
4,4,6-trimethyl-2-(2-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BO3/c1-17-15-23(2,3)27-24(26-17)22-20-12-8-7-11-19(20)13-14-21(22)25-16-18-9-5-4-6-10-18/h4-14,17H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNYXOSCNVOZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC3=CC=CC=C23)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
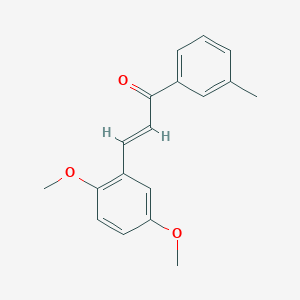
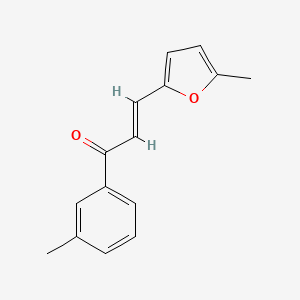
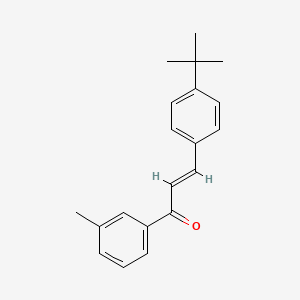
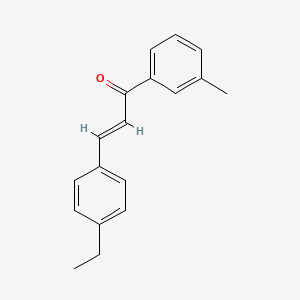
![[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B6323543.png)
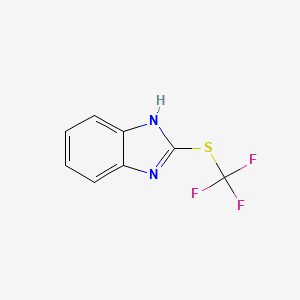
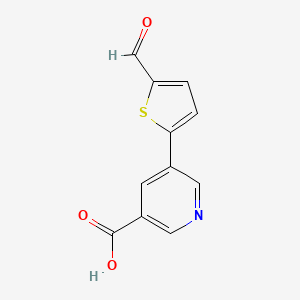
![{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride](/img/structure/B6323561.png)
